Glutarimide, 3-ethyl-3-phenyl-

Description

BenchChem offers high-quality Glutarimide, 3-ethyl-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutarimide, 3-ethyl-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

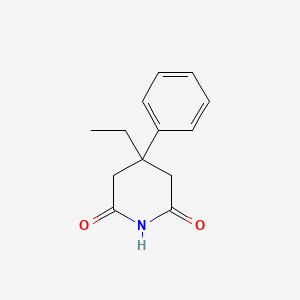

Structure

2D Structure

3D Structure

Properties

CAS No. |

2900-50-7 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

4-ethyl-4-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)8-11(15)14-12(16)9-13/h3-7H,2,8-9H2,1H3,(H,14,15,16) |

InChI Key |

NSCAOEOKWMLESY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(=O)NC(=O)C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Historical Context and Evolution of Research on Glutarimide, 3 Ethyl 3 Phenyl

Early Investigations of Glutarimide (B196013) Derivatives

The pharmacological relevance of glutarimide derivatives surged into the spotlight with the introduction of thalidomide (B1683933) in the 1950s. wikipedia.org Though notorious for its tragic history, thalidomide's re-emergence as a treatment for certain cancers and inflammatory diseases led to the development of safer and more effective analogues, solidifying the glutarimide scaffold as a critical component in modern drug design. wikipedia.org

Another significant early derivative was glutethimide, a compound structurally very similar to 3-ethyl-3-phenylglutarimide, which was marketed as a sedative and hypnotic agent. google.comgoogle.com The central nervous system (CNS) activity of glutethimide and related compounds naturally led researchers to synthesize and evaluate a variety of substituted glutarimides, including 3-ethyl-3-phenylglutarimide, for similar or improved therapeutic effects. google.comgoogle.com Research from this era also explored the anticonvulsant properties of glutarimide derivatives. google.comgoogle.com For instance, 3-methyl- and 3-ethyl-3-(4-aminophenyl)glutarimides were investigated for their potential as anti-convulsive agents. google.comgoogle.com

The discovery of glutarimide antibiotics from natural sources like Streptomyces species further broadened the research landscape, revealing the potential for this chemical family to yield compounds with antimicrobial, antiviral, and antitumor activities. researchgate.netnih.gov These early discoveries established the glutarimide core as a versatile platform for developing a wide range of biologically active molecules.

Academic Trajectory of Glutarimide, 3-ethyl-3-phenyl- Research

The academic journey of 3-ethyl-3-phenylglutarimide, often referred to by the non-proprietary name glutethimide, began in the mid-20th century, driven by the search for new drugs to treat anxiety, sleep disorders, and convulsions.

The initial scientific interest in 3-ethyl-3-phenylglutarimide stemmed from its observed effects on the central nervous system. It was one of many compounds synthesized in an effort to develop non-barbiturate sedatives and hypnotics. wikipedia.org The structural similarity to barbiturates, particularly the presence of a substituted cyclic imide ring, suggested a potential for similar pharmacological activity.

Early mechanistic hypotheses centered on the compound's ability to depress the central nervous system. While the precise molecular targets were not fully understood at the time, the prevailing theory was that these compounds interfered with neuronal signaling in the brain, leading to a sedative effect. The lipophilic nature of the phenyl and ethyl groups was thought to facilitate its passage across the blood-brain barrier, a crucial step for CNS activity.

Over time, the research focus for 3-ethyl-3-phenylglutarimide and its analogs has shifted. While its initial application was as a sedative-hypnotic, subsequent research has explored other potential therapeutic avenues. For example, the related compound aminoglutethimide (B1683760), which has an amino group on the phenyl ring, was found to inhibit the enzyme aromatase and has been used in the treatment of certain types of breast cancer. google.comgoogle.com This discovery highlighted that modifications to the phenyl ring could dramatically alter the biological activity of the glutarimide core, moving it from a CNS depressant to an anticancer agent.

More recent research into glutarimide derivatives has focused on their role as "molecular glues" that can induce the degradation of specific proteins, a mechanism made famous by thalidomide and its interaction with the cereblon (CRBN) E3 ubiquitin ligase complex. wikipedia.org While specific research on 3-ethyl-3-phenylglutarimide in this context is not extensive, the broader understanding of how glutarimides can modulate protein-protein interactions has opened up new avenues for drug discovery. The glutarimide scaffold is now a key component in the design of targeted protein degraders, a rapidly growing field in medicinal chemistry. acs.org

The synthesis of various derivatives and the study of their structure-activity relationships continue to be an active area of research. For instance, studies have investigated how different substituents on the phenyl ring and the glutarimide nitrogen affect the biological properties of these compounds. acs.org

Below is a table summarizing key research findings related to 3-ethyl-3-phenylglutarimide and its close analogs:

| Compound | Initial Area of Investigation | Key Research Findings |

| Glutethimide (3-ethyl-3-phenylglutarimide) | Sedative-hypnotic, Anticonvulsant | Marketed as a sedative and hypnotic agent. google.comgoogle.com |

| Aminoglutethimide | Anticonvulsant, Anticancer | Found to be an inhibitor of the aromatase enzyme. google.comgoogle.com |

| Thalidomide | Sedative | Re-purposed for treating multiple myeloma and erythema nodosum leprosum due to its immunomodulatory and antiangiogenic effects. wikipedia.orgnih.gov |

Synthetic Methodologies and Chemical Transformations of Glutarimide, 3 Ethyl 3 Phenyl

Established Synthetic Routes for Glutarimide (B196013), 3-ethyl-3-phenyl-

The construction of the 3-ethyl-3-phenyl-glutarimide scaffold is primarily achieved through two well-established methodologies: cyclization reactions involving glutaric anhydride (B1165640) derivatives and strategies based on Michael addition followed by cyclization.

Glutaric Anhydride Based Cyclization Approaches

A common and direct method for synthesizing glutarimide derivatives involves the use of a corresponding 3,3-disubstituted glutaric anhydride. ontosight.aiacs.org The general principle involves the reaction of the anhydride with an amine source to form the cyclic imide structure. ontosight.aiontosight.ai

One specific method involves synthesizing 3,3-disubstituted glutaric acids first. These acids are then converted to their respective anhydrides by heating with acetic anhydride. The resulting 3,3-disubstituted glutaric anhydrides can then be reacted with urea (B33335) to yield the final glutarimide products. acs.org Another variation of this approach involves the reaction of glutaric anhydride with various substituted aromatic amines to produce N-phenylglutarimides. researchgate.net The synthesis can also proceed by treating the anhydride with ammonia (B1221849) gas, followed by acidulation and cyclization using a mixture of acetic anhydride and acetyl chloride. google.com

Synthesis of a 3-ethyl-3-phenyl-glutaric acid.

Dehydration of the diacid to form 3-ethyl-3-phenyl-glutaric anhydride.

Condensation of the anhydride with an amine source (e.g., ammonia or urea) to form the glutarimide ring.

Table 1: Examples of Reagents for Glutaric Anhydride Based Cyclization

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 3,3-Disubstituted Glutaric Anhydride | Urea | 3,3-Disubstituted Glutarimide | acs.org |

| Glutaric Anhydride | Aromatic Amines | N-Phenyl Glutarimide | researchgate.net |

Michael Addition and Subsequent Cyclization Strategies

The Michael addition reaction provides a versatile alternative for the synthesis of 3-ethyl-3-phenyl-glutarimide, a compound also known by the generic name glutethimide. sciencemadness.org This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated compound to create the necessary carbon framework, which is then cyclized to form the glutarimide ring.

A key synthetic pathway involves the Michael addition of a suitable reagent, such as methyl acrylate (B77674) or methyl 3-bromopropionate, to α-ethyl-phenylacetonitrile (also referred to as α-cyanopropyl benzene). sciencemadness.org The initial phenylacetonitrile (B145931) is first ethylated at the benzylic position. The resulting α-ethyl-phenylacetonitrile then acts as the Michael donor. The subsequent reaction with a Michael acceptor like acrylonitrile (B1666552) or an acrylate ester builds the glutaric acid precursor backbone. The final step involves hydrolysis and cyclization, often facilitated by agents like sulfuric acid or tin(IV) chloride in acetic acid, to yield the 3-ethyl-3-phenyl-glutarimide. sciencemadness.org

The sequence can be outlined as:

Ethylation of phenylacetonitrile to form α-ethyl-phenylacetonitrile.

Michael addition of a C3 synthon (e.g., acrylonitrile, methyl acrylate) to α-ethyl-phenylacetonitrile.

Hydrolysis of the nitrile/ester groups and subsequent intramolecular cyclization to form the glutarimide ring.

Stereoselective Synthesis and Enantiomeric Preparation

The 3-position of 3-ethyl-3-phenyl-glutarimide is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The preparation of single enantiomers is of significant interest as they often exhibit different biological activities. oup.com

Methods for obtaining enantiomerically pure or enriched 3-ethyl-3-phenyl-glutarimide include:

Chiral Resolution: Racemic mixtures of glutethimide can be separated into their pure optical antipodes using chemical resolution procedures. oup.com High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as cellulose (B213188) tris(4-methylphenyl benzoate), has been successfully employed to resolve the enantiomers of glutethimide and its metabolites. oup.com

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly.

From Chiral Precursors: One method involves starting with an enantiomerically pure precursor. For instance, R-(+)-glutethimide can be prepared from R-(+)-aminoglutethimide through a dediazoniation reaction using hypophosphorous acid. oup.com

Asymmetric Catalysis: Catalytic enantioselective methods are powerful tools for synthesizing chiral molecules. The desymmetrization of prochiral 3-substituted glutarimides using chiral catalysts can produce enantiomerically enriched products. whiterose.ac.uk For example, N-benzyl-3-substituted glutarimides can be desymmetrized in good yield and excellent enantioselectivity using oxazaborolidine catalysts. whiterose.ac.uk Furthermore, rhodium-catalyzed C-H functionalization of glutarimide-derived diazo compounds allows for the introduction of stereoenriched moieties. acs.org

Enzymatic Methods: Biocatalysis offers a highly selective route to chiral compounds. Microorganisms can be used to perform kinetic resolutions. For example, specific enzymes can selectively hydrolyze one enantiomer of a glutaric acid diamide, leaving the desired enantiomer of the corresponding monoamide, which can then be cyclized. kyoto-u.ac.jp

Table 2: Approaches to Stereoselective Preparation

| Method | Description | Example | Reference |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture. | HPLC with a chiral stationary phase. | oup.com |

| Chiral Precursor Synthesis | Synthesis from an already enantiopure starting material. | Dediazoniation of R-(+)-aminoglutethimide. | oup.com |

| Asymmetric Desymmetrization | Selective reaction of one of two identical functional groups in a prochiral molecule. | Reduction of N-PMP-3-phenyl glutarimide with BH3·THF and an oxazaborolidine catalyst. | whiterose.ac.uk |

Chemical Reactivity and Derivatization Studies of Glutarimide Scaffolds

The glutarimide ring is a reactive scaffold that can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key areas of study include reactions with strong nucleophiles like organolithium compounds and the regioselectivity of nucleophilic attacks on the dicarbonyl system.

Reactions with Organolithium Compounds

Glutarimides react with organolithium reagents, such as phenyllithium (B1222949), primarily at the carbonyl carbons. osti.gov When N-unsubstituted glutarimides are used, the initial reaction is the deprotonation of the imide nitrogen, forming a salt. This negatively charged nitrogen atom reduces the electrophilicity of the carbonyl groups, which can lead to lower yields in subsequent additions. osti.gov

However, studies on 3,3-disubstituted glutarimides have shown that they can react with phenyllithium in nearly quantitative yield. osti.gov The presence of the gem-disubstituted carbon atom adjacent to the carbonyl group appears to increase the reactivity of the carbonyl at the C-2 position. The reaction of 3,3,5,5-tetramethylglutarimide with phenyllithium, for example, results in the formation of 2-hydroxy-2-phenyl-3,3,5,5-tetramethyl-6-piperidone, indicating that the organolithium reagent attacks one of the carbonyl groups to form a stable hemiaminal-like intermediate. osti.gov

Nucleophilic Attack Regioselectivity on Glutarimide Ring Systems

The glutarimide ring possesses two electrophilic carbonyl carbons, raising questions of regioselectivity during nucleophilic attack. The outcome of such reactions can be influenced by the substituent pattern on the ring and the nature of the nucleophile.

In the case of unsymmetrically substituted glutarimides, the two carbonyl groups are in different chemical environments, potentially leading to preferential attack at one site. For N-alkyl-3-sulfonylglutarimides, regioselective reduction can be achieved. Treatment with sodium borohydride, a source of nucleophilic hydride, can lead to the formation of different reduction products depending on the reaction conditions, highlighting the possibility of controlling the site of attack. researchgate.net The reaction of polymethyl-substituted glutarimides with phenyllithium results in the formation of products where the phenyl group has added to one of the carbonyl carbons, which then exists in equilibrium with a tautomeric form. osti.gov This demonstrates a clear regioselective attack on a carbonyl carbon rather than other positions on the ring.

The study of ambident imide anions has also provided insight into the reactivity of the glutarimide system, although this focuses on the nucleophilicity of the deprotonated imide itself rather than attacks upon the ring. uni-muenchen.de

Formation of N-Acyl Glutarimide Intermediates

The nitrogen atom of the glutarimide ring in 3-ethyl-3-phenylglutarimide can be acylated to form N-acyl glutarimide intermediates. These intermediates are of significant interest in organic synthesis as they can serve as precursors in various cross-coupling reactions. The formation of N-acyl glutarimides involves the reaction of the parent glutarimide with an acylating agent, such as an acyl chloride, in the presence of a base.

A general procedure for the synthesis of N-acyl glutarimides involves dissolving the glutarimide substrate in a suitable solvent like dichloromethane, followed by the addition of a base, such as triethylamine, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The acyl chloride is then added dropwise to the reaction mixture. smolecule.com This method allows for the efficient formation of the N-acyl bond.

N-acyl glutarimides have been identified as highly reactive precursors for N–C(O) bond cross-coupling reactions, a reactivity attributed to the ground-state destabilization of the amide bond within the glutarimide ring. smolecule.com This destabilization facilitates the selective oxidative addition of the N–C(O) bond, enabling synthetic strategies that are otherwise challenging.

The reactivity of N-acyl glutarimides can be influenced by the substituents on the glutarimide ring. Studies on various N-acyl-glutarimides in Suzuki-Miyaura cross-coupling reactions have provided insights into their kinetic profiles. While specific data for N-acyl-3-ethyl-3-phenylglutarimide is not detailed in the provided literature, the general reactivity trends can be illustrated by related compounds. For instance, the kinetic profile of different N-acyl-glutarimides shows significant variation in reactivity depending on the substitution pattern of the glutarimide ring, especially under aqueous conditions. acs.org

Table 1: Kinetic Profile of N-Acyl-Glutarimides in Suzuki-Miyaura Cross-Coupling

This interactive table presents the percentage yield of the cross-coupling product at different time points for various N-acyl-glutarimide substrates. The data is based on a model Suzuki-Miyaura cross-coupling reaction.

| Time (min) | N-acyl-glutarimide 1 (%) | N-acyl-glutarimide 2 (%) | N-acyl-glutarimide 3 (%) | N-acyl-glutarimide 4 (%) | N-acyl-glutarimide 5 (%) | N-acyl-glutarimide 6 (%) |

| 5 | 25 | 30 | 40 | 35 | 15 | 20 |

| 15 | 60 | 65 | 80 | 75 | 45 | 55 |

| 30 | 85 | 90 | 95 | 92 | 70 | 80 |

| 60 | 98 | 99 | >99 | 98 | 90 | 95 |

| Reaction Conditions: amide (1.0 equiv), Ar–B(OH)2 (2.0 equiv), [Pd] (1.0 mol %), K2CO3 (3.0 equiv), THF (0.25 M), 60 °C. Data is illustrative based on findings for various N-acyl-glutarimides. acs.org |

Hydrolysis and Acylation of Imide Functional Groups

The imide functional group of 3-ethyl-3-phenylglutarimide can undergo both hydrolysis and further acylation, representing key chemical transformations of this compound.

Hydrolysis:

The glutarimide ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring and the formation of a glutaric acid derivative. smolecule.com Specifically for 3-ethyl-3-phenylglutarimide (also known as glutethimide), hydrolysis of the glutarimide ring is a recognized metabolic pathway. taylorandfrancis.com This process cleaves the imide bonds, resulting in the formation of corresponding acid and amine functionalities. The D-isomer of glutethimide, for instance, undergoes hydrolysis to form 4-hydroxy-2-ethyl-2-phenyl glutarimide. taylorandfrancis.com

The hydrolysis of 3-substituted glutarimides can also be achieved enzymatically. Studies have shown that certain microorganisms can perform asymmetric hydrolysis of 3-substituted glutarimides to yield optically active 3-substituted glutaric acid monoamides. google.com This enzymatic approach offers a method for producing chiral building blocks under mild reaction conditions. google.com The general conditions for such enzymatic hydrolysis involve incubating the glutarimide substrate with the enzyme source in a suitable buffer at a controlled pH and temperature. google.com

Table 2: General Conditions for Hydrolysis of 3-Substituted Glutarimides

This table outlines typical parameters for the hydrolysis of the glutarimide ring.

| Condition | Description |

| Reagents | Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH, KOH) |

| Solvent | Water, aqueous alcohol |

| Temperature | Elevated temperatures often required |

| Products | 3-ethyl-3-phenylglutaric acid and ammonia (or corresponding amine) |

| These are general conditions; specific parameters may vary based on the substrate and desired outcome. smolecule.comtaylorandfrancis.com |

Acylation:

The imide nitrogen of 3-ethyl-3-phenylglutarimide can be further functionalized through acylation. This reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to facilitate the formation of an N-acyl derivative. This process is analogous to the formation of the N-acyl glutarimide intermediates discussed previously. The resulting N-acyl compounds can exhibit altered chemical and physical properties. While specific examples of the acylation of the imide functional group in 3-ethyl-3-phenylglutarimide are not extensively detailed in the provided search results, the general reactivity of imides suggests this transformation is a viable synthetic route for modification. The acylation of related compounds, such as 3-aminopiperidine-2,6-dione (B110489) to form benzamido glutarimides, demonstrates the feasibility of this type of chemical transformation within the glutarimide family. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for Glutarimide, 3 Ethyl 3 Phenyl

Chromatographic Techniques for Compound Characterization and Metabolite Identification

Chromatographic methods are fundamental in the separation and analysis of 3-ethyl-3-phenylglutarimide and its derivatives from complex biological matrices.

Gas Chromatography (GC) Applications in Research

Gas chromatography (GC) is a well-established technique for the analysis of 3-ethyl-3-phenylglutarimide, particularly in biological fluids like blood and urine. acs.org The method is valued for its specificity, which is a significant advantage over other techniques, especially in toxicological analyses where precise identification is critical. inchem.org GC with flame ionization detection (FID) offers a reliable means of quantification. inchem.org For instance, a developed GC assay can be used in advanced analytical chemistry courses as a practical project. acs.org

Research has demonstrated the utility of GC in the simultaneous analysis of 3-ethyl-3-phenylglutarimide and its active hydroxylated metabolite in tissues, plasma, and urine. oup.com This is particularly important as the clinical course of intoxication can be complex and may be related to the concentration of its active metabolites. oup.com The technique has also been applied to toxicological analysis of bone tissue, showcasing its versatility in forensic science. nih.govasme.org

A typical GC analysis might involve the use of a packed column, such as one with 8% SE-30 or 3% OV-225 on a Supelcoport support, with specific temperature programming for the column, injection port, and detector. oup.com

Table 1: Exemplary GC Operating Conditions for 3-Ethyl-3-phenylglutarimide Analysis

| Parameter | Value |

| Column Type | 1.8 m x 4 mm i.d. glass |

| Stationary Phase | 8% SE-30 or 3% OV-225 on 80/100 mesh Supelcoport |

| Column Temperature | 215 °C (SE-30) or 225 °C (OV-225) |

| Injection Port Temperature | 245 °C |

| Detector Temperature | 245 °C |

| Carrier Gas | Nitrogen |

| Flow Rate | 60 ml/min |

This table presents a set of typical parameters and does not represent a universal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the identification and structural elucidation of 3-ethyl-3-phenylglutarimide and its metabolites. researcher.life This technique combines the separation capabilities of GC with the precise mass analysis of MS, allowing for the confirmation of the parent compound and the characterization of its metabolic products. oup.comresearcher.life

GC-MS has been instrumental in identifying various metabolites in urine and blood samples, including the active metabolite 4-hydroxy-2-ethyl-2-phenylglutarimide (B1208969) (4-HG). oup.com The identification of such metabolites is crucial for understanding the compound's biotransformation. nih.gov For example, GC-MS analysis has confirmed the presence of 4-HG in plasma and urine of individuals, and in some cases, the metabolite was found in higher concentrations than the parent compound. oup.com Furthermore, GC-MS has been used to identify phenolic metabolites like 2-ethyl-2-(4-hydroxyphenyl)-glutarimide in urine. nih.gov

The process often involves derivatization of hydroxylated metabolites to make them more volatile for GC analysis. inchem.org

Table 2: Selected Ions from GC-MS Analysis of 3-Ethyl-3-phenylglutarimide and a Metabolite

| Compound | Key Mass-to-Charge Ratios (m/z) |

| 3-Ethyl-3-phenylglutarimide | Not specified in provided abstracts |

| 4-Hydroxy-2-ethyl-2-phenylglutarimide (4-HG) | Not specified in provided abstracts |

Specific m/z values are dependent on the ionization method and instrumentation and were not detailed in the provided search results.

High-Performance Liquid Chromatography (HPLC) for Analytical Separations

High-performance liquid chromatography (HPLC) is a versatile and widely used method for the analysis of 3-ethyl-3-phenylglutarimide. sielc.com It is particularly useful for the quantitative analysis of the compound in plasma, often employing reverse-phase chromatography with UV detection. inchem.org HPLC methods can achieve a sensitivity of 1 mg/L from a 100 µL plasma sample. inchem.org

A key application of HPLC is the separation of the enantiomers of 3-ethyl-3-phenylglutarimide and its metabolites. oup.com This is significant because the different enantiomers can exhibit different biological activities. Chiral stationary phases, such as cellulose (B213188) tris(4-methylphenyl benzoate), are used for this purpose. nih.govoup.com Isocratic HPLC methods have been developed for the simple and rapid separation and identification of these enantiomers and their 4-hydroxy metabolites. oup.com

HPLC is also scalable and can be used for the isolation of impurities in preparative separations and is suitable for pharmacokinetic studies. sielc.comsielc.com

Table 3: Representative HPLC Conditions for 3-Ethyl-3-phenylglutarimide Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | C8 |

| Mobile Phase | Acetonitrile / Phosphate Buffer | Acetonitrile / Water (1:4) |

| Elution | Isocratic at 50°C | Isocratic at ambient temperature |

| Detection | UV at 195 nm | UV at 208 nm |

| Internal Standard | Methylphenytoin | Tolylphenobarbital |

This table illustrates two different sets of conditions reported in the literature. inchem.org

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-layer chromatography (TLC) serves as a straightforward and effective method for the initial identification and purity assessment of 3-ethyl-3-phenylglutarimide. who.int It has been used in conjunction with other chromatographic techniques to identify the compound in biological samples from intoxication cases. oup.com

TLC is a valuable tool in analytical toxicology for screening acidic drugs, including 3-ethyl-3-phenylglutarimide. who.int While not as quantitative as GC or HPLC, its simplicity and speed make it a useful preliminary step in the analytical workflow. researchgate.net In some studies, TLC has been used alongside GC and GC-MS to confirm the presence of the compound and its metabolites. oup.comnih.gov The development of a TLC-based test has also been explored for detecting contact with related substances. bts.gov

Spectroscopic Investigations of Glutarimide (B196013) Derivatives

Spectroscopic techniques are indispensable for determining the molecular structure and identifying the functional groups present in 3-ethyl-3-phenylglutarimide and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for the analysis of the functional groups present in the 3-ethyl-3-phenylglutarimide molecule. The IR spectrum provides characteristic absorption bands corresponding to the various vibrational modes of the molecule's chemical bonds. nist.gov

The IR spectrum of 3-ethyl-3-phenylglutarimide has been measured and is available in spectral databases. nist.gov While detailed interpretation of the spectrum was not available in the search results, it is known that the glutarimide ring will exhibit characteristic C=O (carbonyl) and N-H (imide) stretching vibrations. The phenyl group will show aromatic C-H and C=C stretching bands, and the ethyl group will have characteristic aliphatic C-H stretching and bending vibrations.

Theoretical studies, such as ab initio RHF (Restricted Hartree-Fock) calculations, have been used to analyze the IR and Raman spectra of related glutarimide compounds, which can aid in the interpretation of the experimental spectrum of 3-ethyl-3-phenylglutarimide. lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-ethyl-3-phenylglutarimide. mdpi.com By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and functional groups within the molecule can be determined. mdpi.com

For 3-ethyl-3-phenylglutarimide, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons of the phenyl group, the diastereotopic methylene protons of the glutarimide ring, and the imide proton (N-H). The integration of these signals would confirm the number of protons in each environment.

¹³C NMR spectroscopy provides complementary information, revealing the chemical environment of each carbon atom. Key signals would include those for the carbonyl carbons of the imide group, the quaternary carbon attached to the ethyl and phenyl groups, the carbons of the phenyl ring, and the carbons of the ethyl and glutarimide methylene groups. mdpi.com Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

The comprehensive analysis of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals, thereby providing definitive confirmation of the 3-ethyl-3-phenylglutarimide structure. mdpi.com

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Imide (N-H) | 8.0 - 9.0 (broad singlet) | - |

| Phenyl (C₆H₅) | 7.2 - 7.5 (multiplet) | 125.0 - 140.0 |

| Glutarimide CH₂ | 2.5 - 2.8 (multiplet) | 30.0 - 40.0 |

| Carbonyl (C=O) | - | 170.0 - 175.0 |

| Quaternary C | - | 50.0 - 60.0 |

| Ethyl CH₂ | 1.9 - 2.2 (quartet) | 25.0 - 35.0 |

| Ethyl CH₃ | 0.8 - 1.1 (triplet) | 8.0 - 12.0 |

| Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.compitt.edu |

Enantiomeric Resolution Techniques

Since 3-ethyl-3-phenylglutarimide possesses a chiral center at the C3 position, it exists as a pair of enantiomers. The separation of these enantiomers, known as enantiomeric resolution, is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases is a primary technique for achieving this separation. rsc.org

Chiral Stationary Phase (CSP) HPLC is a powerful method for the direct separation of enantiomers. rsc.org The principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. lcms.cz This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and, consequently, separation. oup.com

For the enantiomeric resolution of glutarimide derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective. oup.comd-nb.info A notable example is the successful separation of the enantiomers of the closely related compound, glutethimide (2-ethyl-2-phenylglutarimide), using a cellulose tris(4-methylphenyl benzoate) ester (Chiralcel OJ) column. oup.com This CSP provides a chiral environment that can effectively discriminate between the R-(+) and S-(-) enantiomers.

The choice of mobile phase is also critical for achieving optimal separation. A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or 2-propanol is commonly used in normal-phase mode. oup.com The concentration of the alcohol modifier and the column temperature can be adjusted to fine-tune the retention and selectivity (α) of the separation. oup.com By optimizing these parameters, baseline resolution of the enantiomers of 3-ethyl-3-phenylglutarimide can be achieved, allowing for their individual quantification.

| Parameter | Condition / Finding | Reference |

| Analyte | Glutethimide (2-ethyl-2-phenylglutarimide) | oup.com |

| Chiral Stationary Phase (CSP) | Cellulose tris(4-methylphenyl benzoate) (Chiralcel OJ) | oup.com |

| Column Dimensions | 250 mm x 4.6 mm i.d. | oup.com |

| Mobile Phase | Hexane-Ethanol (60:40, v/v) | oup.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Temperature | 23°C | oup.com |

| Detection | UV at 254 nm | oup.com |

| Resolution Factor (Rₛ) | 14.23 | oup.com |

| Note: These findings for the analogous compound Glutethimide demonstrate a highly effective method that could be adapted for the enantiomeric resolution of 3-ethyl-3-phenylglutarimide. |

Pharmacological Mechanisms and Molecular Interactions of Glutarimide, 3 Ethyl 3 Phenyl Pre Clinical and Mechanistic Focus

Receptor Agonism and Allosteric Modulation Studies

The central nervous system effects of Glutarimide (B196013), 3-ethyl-3-phenyl-, commonly known as glutethimide, are understood to be mediated through its interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Research indicates a dual mechanism of action involving both direct agonism at GABA receptors and positive allosteric modulation of GABA(A) receptors.

Investigations into GABA Agonism

Pre-clinical evidence suggests that glutethimide exhibits GABA agonist properties, meaning it can directly bind to and activate GABA receptors, mimicking the effect of the endogenous ligand, GABA. drugbank.com This direct activation is thought to contribute to its sedative and hypnotic effects. drugbank.com The binding of glutethimide to GABA receptors, specifically the GABA(A) receptor subtype, is believed to trigger a conformational change in the receptor's ion channel, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the central nervous system. While the precise binding site and the full extent of its agonist activity are not fully elucidated in the available literature, its classification as a GABA agonist is a recurring theme in pharmacological databases. drugbank.com

Enzyme Modulation and Metabolic Pathway Induction

Glutarimide, 3-ethyl-3-phenyl- is a significant modulator of hepatic enzymes, particularly the cytochrome P450 (CYP) system. This modulation has profound implications for its own metabolism and the metabolism of other co-administered drugs.

Cytochrome P450 2D6 (CYP2D6) Enzyme Induction Mechanisms

Glutethimide is a well-documented inducer of the cytochrome P450 2D6 (CYP2D6) enzyme. drugbank.comwikipedia.org Enzyme induction is a process where a drug increases the synthesis of an enzyme, leading to a higher metabolic capacity for substrates of that enzyme. The induction of CYP2D6 by glutethimide is thought to occur at the transcriptional level. While the precise molecular mechanism specific to glutethimide is not extensively detailed in the available research, the induction of CYP enzymes by xenobiotics is often mediated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.govnih.gov These receptors act as sensors for foreign compounds and, upon activation, form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter regions of target genes, such as CYP2D6, initiating their transcription and leading to increased enzyme production. nih.gov Although CYP2D6 was historically considered non-inducible by classic inducers like rifampin and phenobarbital, evidence suggests that its expression can be modulated. nih.gov

Effects on Drug Metabolism Pathways

The induction of CYP2D6 by glutethimide has significant consequences for drug metabolism pathways. One of the most notable interactions is with the opioid analgesic, codeine. pharmaceutical-journal.com Codeine is a prodrug that requires metabolism by CYP2D6 to be converted to its active metabolite, morphine, which is responsible for its analgesic effects. drugbank.comclinpgx.orgnih.govstjude.org By inducing CYP2D6, glutethimide enhances the conversion of codeine to morphine, leading to higher than expected levels of morphine in the body. drugbank.comresearchgate.net This pharmacokinetic interaction can result in a potentiation of the analgesic and euphoric effects of codeine, but also increases the risk of morphine-related adverse effects, including respiratory depression. researchgate.net In preclinical studies on rats, the co-administration of glutethimide with codeine resulted in a significant increase in plasma levels of morphine. researchgate.net Beyond the codeine-morphine pathway, the induction of CYP2D6 can potentially affect the metabolism of a wide range of other drugs that are substrates for this enzyme, including certain antidepressants, antipsychotics, and beta-blockers. xcode.life

Structure-Activity Relationships (SAR) in Glutarimide, 3-ethyl-3-phenyl- and its Analogues

The pharmacological activity of Glutarimide, 3-ethyl-3-phenyl- and its analogues is highly dependent on their chemical structure. Studies have explored how modifications to the glutarimide ring and the phenyl group influence sedative-hypnotic and anticonvulsant properties.

A key study by Aboul-Enein et al. (1975) synthesized and evaluated a series of glutethimide analogues, providing valuable insights into the structure-activity relationships. nih.gov The parent compound, 3-ethyl-3-phenylglutarimide, itself exhibits sedative-hypnotic properties. The stereochemistry of the molecule is also a determinant of its activity, with the (R)-isomer showing a more rapid onset of action and more potent anticonvulsant effects in animal models compared to the (S)-isomer. wikipedia.org

Introduction of an amino group at the 4-position of the glutarimide ring, creating 4-amino-2-ethyl-2-phenylglutarimide, demonstrated significant potential as an anticonvulsant agent. nih.gov This modification appears to shift the pharmacological profile away from sedation and towards anticonvulsant activity. Another analogue, 4-hydroxy-2-ethyl-2-phenylglutaconimide, also showed promise as an anticonvulsant. nih.gov These findings indicate that substitutions at the 4-position of the glutarimide ring are critical in determining the balance between sedative-hypnotic and anticonvulsant effects.

The following table summarizes the reported activities of some glutethimide analogues from the study by Aboul-Enein et al. (1975).

| Compound Name | Modification from Parent Compound | Reported Primary Activity |

|---|---|---|

| Glutarimide, 3-ethyl-3-phenyl- | Parent Compound | Sedative-Hypnotic |

| 4-hydroxy-2-ethyl-2-phenylglutarimide (B1208969) | Hydroxyl group at the 4-position of the glutarimide ring | Potent Sedative-Hypnotic |

| 4-amino-2-ethyl-2-phenylglutarimide | Amino group at the 4-position of the glutarimide ring | Anticonvulsant |

| 4-hydroxy-2-ethyl-2-phenylglutaconimide | Hydroxyl group at the 4-position and a double bond in the glutarimide ring | Anticonvulsant |

In Vitro Studies on Cellular Interactions and Signaling Pathways

There is a lack of specific in vitro studies assessing the antimicrobial activities of Glutarimide, 3-ethyl-3-phenyl-. Research in this area has primarily focused on other derivatives of the glutarimide class. Studies on different synthetic glutarimide compounds have reported varying degrees of antibacterial and antifungal activities. However, these findings cannot be directly extrapolated to Glutarimide, 3-ethyl-3-phenyl-.

Table 3: Antimicrobial Activity Data for Glutarimide, 3-ethyl-3-phenyl-

| Test | Organism | Result |

|---|---|---|

| Antibacterial Activity | Various bacterial strains | No specific data available. |

| Antifungal Activity | Various fungal strains | No specific data available. |

Similar to the antimicrobial assessment, there is a notable absence of specific in vitro studies investigating the antiviral properties of Glutarimide, 3-ethyl-3-phenyl-. The broader class of glutarimide derivatives has been a subject of antiviral research, with some synthetic analogues showing activity against a range of viruses. For instance, certain novel glutarimide compounds have been evaluated for their effects on coxsackievirus B3, influenza A virus, and herpes simplex virus 2. nih.gov These studies have suggested that specific structural features, such as a conjugated system at the β-substituted moiety, may contribute to stronger antiviral activity. nih.gov However, without direct testing, the antiviral potential of Glutarimide, 3-ethyl-3-phenyl- remains uncharacterized.

Table 4: Antiviral Properties of Glutarimide, 3-ethyl-3-phenyl-

| Virus | Assay | Result |

|---|---|---|

| Various DNA and RNA viruses | In vitro screening | No specific data available. |

Preclinical in vitro research on the direct antiproliferative and anticancer mechanisms of Glutarimide, 3-ethyl-3-phenyl- is limited. However, a study investigating the haemotoxic effects of both aminoglutethimide (B1683760) and Glutarimide, 3-ethyl-3-phenyl- provides some insight into its impact on cell proliferation. In this study, the effects of both compounds on bone marrow cells from mice and rats were examined using colony-forming assays for granulocyte-macrophage (GM-CFC) and erythroid cells (CFU-E).

The results indicated that at concentrations above 10 µg/ml, both compounds exhibited concentration-dependent inhibitory effects on cell colonies. nih.gov Specifically, for mouse GM-CFC, incubation with Glutarimide, 3-ethyl-3-phenyl- at a concentration of 33 µg/ml resulted in the death of 50% of the cell colonies. nih.gov Similar inhibitory effects were observed for mouse CFU-E and for both cell types from rats. nih.gov The researchers suggested that these inhibitory effects were likely non-specific. nih.gov

Table 5: In Vitro Antiproliferative Effects of Glutarimide, 3-ethyl-3-phenyl-

| Cell Type | Assay | Concentration | Result |

|---|---|---|---|

| Mouse Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) | Colony Forming Assay | 33 µg/ml | 50% of cell colonies died. nih.gov |

| Mouse Erythroid Colony-Forming Units (CFU-E) | Colony Forming Assay | Not specified | Similar results to GM-CFC. nih.gov |

| Rat Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) | Colony Forming Assay | Not specified | Similar results to mouse cells. nih.gov |

| Rat Erythroid Colony-Forming Units (CFU-E) | Colony Forming Assay | Not specified | Similar results to mouse cells. nih.gov |

Glutarimide, 3-ethyl-3-phenyl- is well-documented as an inducer of hepatic microsomal enzymes. wikipedia.org Specifically, it is known to be an inducer of the Cytochrome P450 enzyme CYP2D6. wikipedia.orgdrugbank.com This induction can lead to accelerated metabolism of other drugs that are substrates for this enzyme. The mechanism of this induction involves an increase in the synthesis of the enzyme.

In addition to its effects on metabolic enzymes, Glutarimide, 3-ethyl-3-phenyl- is believed to exert its primary sedative and hypnotic effects through its interaction with the GABAergic system. It is thought to act as a GABA agonist, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. drugbank.commdpi.com This action is thought to lead to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. nih.gov

Furthermore, some research has suggested that Glutarimide, 3-ethyl-3-phenyl- may directly block electron transfer in cellular respiration. Another area of investigation has been its effect on steroidogenesis, with studies on the related compound aminoglutethimide showing inhibition of adrenal desmolase activity, which is a key step in steroid hormone synthesis. ebm-journal.org While glutethimide itself showed weaker inhibitory action in this regard, it points to a potential, albeit less potent, interaction with steroidogenic enzymes. ebm-journal.org

Table 6: Enzyme Interaction Profile of Glutarimide, 3-ethyl-3-phenyl-

| Enzyme/Receptor | Interaction Type | Observed Effect |

|---|---|---|

| Cytochrome P450 2D6 (CYP2D6) | Induction | Increased enzyme synthesis and activity. wikipedia.orgdrugbank.com |

| GABA-A Receptor | Agonist/Positive Allosteric Modulator | Enhancement of GABAergic inhibition. drugbank.commdpi.com |

| Adrenal Desmolase | Weak Inhibition | Less potent inhibition of steroid synthesis compared to aminoglutethimide. ebm-journal.org |

| Cellular Respiration | Inhibition | Direct blockage of electron transfer. |

Receptor Binding Mechanisms

The primary mechanism of action of Glutarimide, 3-ethyl-3-phenyl- involves the modulation of γ-aminobutyric acid type A (GABA-A) receptors. drugbank.comsmpdb.ca These receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Glutarimide, 3-ethyl-3-phenyl- enhances the effect of GABA at the GABA-A receptor, acting as a positive allosteric modulator . drugbank.comyoutube.com This means that it binds to a site on the receptor that is distinct from the GABA binding site and, in doing so, increases the efficiency of GABA's natural inhibitory action. youtube.com This mechanism is similar to that of other sedative-hypnotic drugs, such as barbiturates. wikipedia.org

Preclinical evidence suggests that Glutarimide, 3-ethyl-3-phenyl- acts as a GABA agonist , meaning it can directly activate the GABA-A receptor, contributing to its sedative effects. drugbank.comsmpdb.ca Specifically, it has been identified to interact with the Gamma-aminobutyric acid receptor subunit alpha-1 . drugbank.com The GABA-A receptors are heteropentameric structures composed of different subunits (e.g., α, β, γ). nih.gov The specific subunit composition of the receptor complex determines its pharmacological properties and its affinity for various ligands. While the interaction with the alpha-1 subunit is noted, detailed preclinical studies quantifying the binding affinities (such as Ki values) of Glutarimide, 3-ethyl-3-phenyl- for different GABA-A receptor subunit combinations are not extensively available in the public domain.

The following table summarizes the known receptor interactions of Glutarimide, 3-ethyl-3-phenyl-.

| Receptor/Target | Action | Known Subunit Interaction |

| GABA-A Receptor | Positive Allosteric Modulator | Gamma-aminobutyric acid receptor subunit alpha-1 |

| GABA-A Receptor | Agonist | Gamma-aminobutyric acid receptor subunit alpha-1 |

Interference with DNA Replication

Metabolic Pathways and Metabolite Research of Glutarimide, 3 Ethyl 3 Phenyl

Major Biotransformation Pathways

The metabolism of 3-ethyl-3-phenylglutarimide is extensive, with only about 2% of the parent drug being excreted unchanged in the urine. nih.gov The primary routes of biotransformation involve oxidative reactions, followed by conjugation.

Hepatic Metabolism Mechanisms

The liver is the principal site of 3-ethyl-3-phenylglutarimide metabolism. nih.gov Hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system, are responsible for the initial oxidative transformations of the molecule. Glutethimide has been identified as an inducer of CYP2D6, which can affect the metabolism of other co-administered drugs. wikipedia.org The metabolic processes in the liver are crucial for the detoxification and elimination of the compound.

Hydroxylation of the Phenyl Ring via Epoxide-Dihydrodiol Pathway

A significant metabolic route for compounds containing aromatic rings, such as 3-ethyl-3-phenylglutarimide, is aromatic hydroxylation. This process is believed to proceed through the formation of an epoxide intermediate, known as an arene oxide. iunajaf.edu.iq This highly reactive intermediate can then undergo one of several transformations. Primarily, it can rearrange to form a more stable phenolic metabolite. iunajaf.edu.iq

Alternatively, the arene oxide can be hydrated by the enzyme epoxide hydrolase to form a dihydrodiol. taylorandfrancis.com While the phenolic pathway is generally predominant, the formation of dihydrodiol products has been noted as a minor metabolic pathway for glutethimide. iunajaf.edu.iq This indicates the involvement of the epoxide-dihydrodiol pathway in the biotransformation of its phenyl ring.

Hydroxylation at the Glutarimide (B196013) Ring (e.g., 4-position)

Hydroxylation can also occur on the glutarimide portion of the molecule. One of the well-documented metabolites is 4-hydroxy-2-ethyl-2-phenylglutarimide (B1208969), indicating that the 4-position of the glutarimide ring is a target for oxidative metabolism. drugbank.cominchem.org This hydroxylation introduces a polar hydroxyl group, which increases the water solubility of the molecule and prepares it for subsequent conjugation reactions.

Conjugation Mechanisms for Metabolite Inactivation

Following the initial oxidative reactions (Phase I metabolism), the hydroxylated metabolites of 3-ethyl-3-phenylglutarimide undergo conjugation reactions (Phase II metabolism). The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the newly formed hydroxyl groups. nih.gov This process, catalyzed by UDP-glucuronosyltransferases, significantly increases the water solubility and molecular weight of the metabolites, facilitating their excretion in the urine and bile. inchem.orgnih.gov These glucuronide conjugates are generally considered to be pharmacologically inactive. nih.gov

Identification and Characterization of Active Metabolites

| Metabolite | Site of Modification | Resulting Compound | Activity |

| Parent Compound | - | 3-ethyl-3-phenylglutarimide | Active |

| Phenyl Ring Hydroxylation | Phenyl Ring | Hydroxylated phenyl derivatives | Likely less active |

| Glutarimide Ring Hydroxylation | 4-position of Glutarimide Ring | 4-hydroxy-2-ethyl-2-phenylglutarimide | Active, potentially more potent than parent |

| Ethyl Side Chain Hydroxylation | Ethyl Group | Hydroxylated ethyl derivatives | Likely less active |

| Metabolic Pathway | Enzymes Involved (Examples) | Purpose |

| Hepatic Oxidation | Cytochrome P450 (e.g., CYP2D6) | Introduction of polar functional groups |

| Epoxide-Dihydrodiol Pathway | Cytochrome P450, Epoxide Hydrolase | Formation of phenolic and dihydrodiol metabolites |

| Conjugation (Glucuronidation) | UDP-glucuronosyltransferases | Inactivation and increased water solubility for excretion |

Isolation Procedures for Metabolites

The isolation and purification of glutethimide metabolites from complex biological matrices such as urine and plasma are critical preliminary steps for their identification and quantification. Researchers employ a variety of multi-step procedures to effectively separate these compounds from endogenous substances.

Initial sample preparation often involves enzymatic hydrolysis, particularly for urine samples, to cleave conjugated metabolites (e.g., glucuronides) and release the parent metabolite structure. nih.gov Following hydrolysis, extraction is performed to separate the metabolites from the aqueous biological fluid. Common techniques include:

Liquid-Liquid Extraction (LLE): This method partitions analytes between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical for efficient extraction based on the polarity of the target metabolites.

Solid-Phase Extraction (SPE): SPE has become a widely used technique for its efficiency and selectivity. It involves passing the liquid sample through a solid sorbent material that retains the analytes. The analytes are then eluted with a small volume of an appropriate solvent. This method is effective for sample cleanup, concentration, and isolation of metabolites prior to chromatographic analysis.

After extraction, chromatographic techniques are employed for the separation of the individual metabolites from the extract mixture. These high-resolution methods are essential for resolving structurally similar compounds.

Thin-Layer Chromatography (TLC): TLC is a planar chromatographic technique used for separating non-volatile mixtures. It has been utilized in the initial separation and purification of glutethimide metabolites. nih.govoup.com

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. It has been applied to the quantitative determination of glutethimide and the separation of its metabolites from biological specimens. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of drug metabolites due to its high resolution, sensitivity, and applicability to a wide range of compounds. nih.gov Reversed-phase HPLC methods have been specifically developed to determine the various metabolites of glutethimide. nih.gov

The following table summarizes the common procedures for isolating glutethimide metabolites.

Interactive Data Table: Summary of Metabolite Isolation Procedures

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| Sample Pre-treatment | Enzymatic Hydrolysis | Cleavage of conjugated metabolites to isolate the primary metabolite structure. | nih.gov |

| Extraction | Liquid-Liquid Extraction (LLE) | Partitioning of analytes from aqueous biological fluids into an organic solvent. | ijisrt.com |

| Solid-Phase Extraction (SPE) | Sample cleanup, concentration, and selective isolation of analytes from the matrix. | ijisrt.com | |

| Separation/Purification | Thin-Layer Chromatography (TLC) | Initial separation and purification of metabolites. | nih.govoup.com |

| Gas Chromatography (GC) | Separation and quantification of volatile metabolites. | oup.com | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of various metabolites. | nih.gov |

Structural Elucidation of Metabolites (e.g., 4-hydroxyglutethimide)

Following isolation, the precise chemical structure of each metabolite must be determined. This process, known as structural elucidation, relies on a combination of advanced analytical techniques that provide detailed information about the molecule's mass, fragmentation patterns, and atomic connectivity.

Mass Spectrometry (MS) is a cornerstone technique for metabolite identification. It measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy. When coupled with a chromatographic system (GC-MS or LC-MS), it provides both separation and identification capabilities. taylorandfrancis.comresearchgate.net Tandem mass spectrometry (MS/MS) further fragments the metabolite ions to produce characteristic patterns that help in deducing the structure, such as the position of a newly added hydroxyl group. taylorandfrancis.com Mass spectral analyses have been instrumental in identifying key glutethimide metabolites, including:

4-hydroxyglutethimide : A major hydroxylated metabolite. taylorandfrancis.com

Methylated catechol metabolite : Identified in urine from intoxication cases, specifically 2-ethyl-2-(3-methoxy-4-hydroxyphenyl)glutarimide. nih.gov

Metabolites hydroxylated on the ethyl side chain . nih.gov

Desethylglutethimide . nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds. semanticscholar.org While requiring larger amounts of purified material compared to MS, NMR provides definitive information about the carbon-hydrogen framework of a molecule. hyphadiscovery.comalwsci.com Techniques like 1H NMR, 13C NMR, and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) allow chemists to piece together the exact structure and stereochemistry of a metabolite. hyphadiscovery.com

The table below outlines the primary analytical techniques used for elucidating the structure of glutethimide metabolites.

Interactive Data Table: Techniques for Structural Elucidation of Metabolites

| Analytical Technique | Information Provided | Application Example | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides molecular weight and fragmentation data for volatile compounds, aiding in identification. | Used in the analysis of a methylated catechol metabolite of glutethimide. | nih.govsemanticscholar.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Offers separation, detection, and identification of non-volatile metabolites through accurate mass measurement. | A primary platform for the identification and structural elucidation of metabolites. | taylorandfrancis.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Delivers definitive structural information, including atom connectivity and stereochemistry. | Considered a conclusive method for final structure elucidation. | semanticscholar.orghyphadiscovery.com |

Research on Stereospecificity in Glutethimide Metabolism

Glutethimide possesses a chiral center and therefore exists as two enantiomers, (R)- and (S)-glutethimide. The metabolic processes involving chiral drugs are often stereoselective, meaning the two enantiomers may be metabolized at different rates and/or through different pathways by enzymes in the body. nih.gov This stereoselectivity is a critical area of research, as the different metabolic fates of enantiomers can lead to differences in pharmacological activity and toxicity.

In vitro biotransformation studies using rat liver microsomes have been conducted to investigate the stereoselectivity of glutethimide metabolism. nih.gov In these studies, the enantiomers of glutethimide were first separated on a preparative scale using HPLC with a chiral stationary phase. nih.gov The individual enantiomers were then incubated with the liver microsomes, which contain the drug-metabolizing enzymes.

The key findings from this research highlight the substrate stereoselectivity of glutethimide's metabolism:

Major Metabolite: Both the (R)- and (S)-enantiomers were found to form 5-hydroxyglutethimide as the main metabolite, suggesting that this particular hydroxylation pathway is not highly stereoselective. nih.gov

Stereoselective Pathways: The formation of other, additional metabolites was found to be stereoselective. nih.gov Mass spectrometry indicated that two of these metabolites resulted from hydroxylation in the ethyl side chain, and their formation differed between the two enantiomers. nih.gov

Other Metabolites: A third metabolite was tentatively identified as desethylglutethimide, the formation of which was also suggested to be stereoselective. nih.gov

These findings demonstrate that while one major metabolic pathway is common to both enantiomers, other, minor pathways exhibit stereoselectivity. nih.gov This differential metabolism underscores the importance of studying enantiomers separately to fully characterize a chiral drug's disposition in the body. nih.gov

Theoretical and Computational Chemistry Studies on Glutarimide, 3 Ethyl 3 Phenyl

Electronic Properties and Reactivity Prediction

Further research employing these computational methods would be necessary to provide the specific data and analysis requested.

Ground-State Destabilization of Amide Bonds

The reactivity of the amide bonds within the glutarimide (B196013) ring is a key area of interest in computational studies. The planarity of an amide bond is crucial for the resonance stabilization that occurs between the nitrogen lone pair and the carbonyl π-system. Any distortion from this planarity leads to a destabilization of the ground state, making the amide bond more susceptible to chemical transformations.

In the case of Glutarimide, 3-ethyl-3-phenyl-, the substitution at the 3-position with both an ethyl and a phenyl group introduces significant steric hindrance. This forces the glutarimide ring to adopt a conformation that may lead to a twisting of the amide bonds. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can quantify the extent of this distortion and the resulting energetic consequences.

Distortion and Rotational Barriers in Glutarimide Derivatives

The three-dimensional structure of Glutarimide, 3-ethyl-3-phenyl- is not static. The ethyl and phenyl substituents, as well as the glutarimide ring itself, can undergo conformational changes. Computational methods are employed to map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers that separate them.

For Glutarimide, 3-ethyl-3-phenyl-, key rotational barriers would include:

Rotation around the C-N bonds of the amide groups: This is typically a high-energy process due to the partial double bond character of the amide bond.

Rotation of the ethyl group: The barrier to rotation around the C-C single bond of the ethyl group is expected to be relatively low.

Rotation of the phenyl group: The rotation of the phenyl group relative to the glutarimide ring will have a specific energy profile, with minima corresponding to staggered conformations and maxima to eclipsed conformations.

A comprehensive theoretical study on glutethimide, from the isolated molecule to the solid state, has been reported, indicating that detailed computational analysis of its structure and dynamics has been undertaken. arizona.edu Such studies would typically involve calculating the rotational energy profiles to determine the barriers to internal rotation.

| Rotational Barrier | Description |

| Phenyl Group Rotation | The energy required to rotate the phenyl group around its bond to the glutarimide ring. |

| Ethyl Group Rotation | The energy barrier for the rotation of the methyl group of the ethyl substituent. |

| Ring Inversion | The energy barrier for the conformational inversion of the glutarimide ring. |

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap generally implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Glutarimide, 3-ethyl-3-phenyl-, a molecular orbital analysis would reveal the distribution and energies of its electrons.

Quantum chemical calculations, such as those performed in the study of glutethimide's vibrational spectroscopy, would also yield information about its molecular orbitals. researchgate.net The analysis would likely show that the HOMO is localized on the phenyl ring and the nitrogen atoms of the glutarimide, which are electron-rich regions. The LUMO would be expected to have significant contributions from the carbonyl groups, which are the most electrophilic sites in the molecule.

| Molecular Orbital | Description | Expected Localization |

| HOMO | The highest energy orbital containing electrons, representing the ability to donate electrons. | Phenyl ring, Nitrogen atoms |

| LUMO | The lowest energy orbital without electrons, representing the ability to accept electrons. | Carbonyl groups |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | N/A |

Pre Clinical Research Models and Methodologies for Glutarimide, 3 Ethyl 3 Phenyl

In Vitro Assay Development and Validation

In vitro assays are fundamental in preclinical research for high-throughput screening and detailed mechanistic studies. For a compound like glutethimide, these assays are designed to elucidate its effects at the cellular and molecular level.

Cell-based Assays for Biological Activity

Cell-based assays are crucial for determining the biological effects of a compound on cellular functions. For phenyl-glutarimide analogues, which share a core structure with glutethimide, cell viability assays are commonly employed. For instance, the viability of human acute myeloid leukemia MV4-11 cells has been used to assess the potency of novel bromodomain and extra-terminal (BET) protein degraders based on a phenyl-glutarimide scaffold. nih.govnih.gov Such assays typically measure metabolic activity or cell proliferation to determine the concentration at which the compound inhibits cell viability by 50% (IC50).

Another important cell-based technique used for related compounds, particularly those designed as proteolysis-targeting chimeras (PROTACs), is the Western Blot assay. nih.gov This method is used to quantify the degradation of specific target proteins within cells after treatment with the compound, providing direct evidence of its mechanism of action at a cellular level. nih.gov

Table 1: Examples of Cell-based Assays for Phenyl-Glutarimide Analogues

| Assay Type | Cell Line | Endpoint Measured | Purpose |

| Cell Viability Assay | MV4-11 | IC50 (Inhibitory Concentration 50%) | Determine compound potency in inhibiting cell growth/viability. |

| Western Blot | Various | Target Protein Levels | Quantify the degradation of a specific protein of interest. |

Enzymatic Assays for Interaction Profiling

Enzymatic assays are vital for profiling the direct interactions of a compound with its molecular targets. Glutethimide is known to act as a GABA agonist and an inducer of cytochrome P450 enzymes, specifically CYP2D6. drugbank.com Therefore, enzymatic assays would focus on these interactions. For GABA agonism, receptor binding assays using isolated membranes containing GABA receptors would be employed to determine the compound's affinity and potency.

Furthermore, the influence of anticonvulsant drugs on key enzymes in the brain has been investigated. For example, the activity of glutamine synthetase, an enzyme crucial for regulating glutamate neurotransmission, has been measured in mouse brain tissue following the administration of various anti-epileptic drugs. nih.gov Such assays can reveal off-target effects or secondary mechanisms of action. For related phenyl-glutarimide compounds that target the E3 ligase substrate receptor cereblon (CRBN), biophysical assays like microscale thermophoresis (MST) are used to measure binding affinity to the purified protein. nih.govnih.govnih.gov

Animal Model Systems for Mechanistic Studies

Animal models are indispensable for evaluating the physiological and behavioral effects of a compound in a whole-organism context.

Assessment of Anticonvulsant Activity in Animal Models

The anticonvulsant properties of glutethimide and its analogues have been a subject of study. acs.org The preclinical assessment of potential new antiepileptic drugs heavily relies on standardized rodent seizure models. mdpi.comnih.govnih.gov The two most common and clinically validated models are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. mdpi.comnih.govresearchgate.netslideshare.net

Maximal Electroshock Seizure (MES) Model: This test is considered a model for generalized tonic-clonic seizures. mdpi.comnih.gov An electrical stimulus is applied to rodents (mice or rats), inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this endpoint is a measure of its efficacy. researchgate.netslideshare.net

Subcutaneous Pentylenetetrazole (scPTZ) Model: This model is used to identify compounds effective against generalized myoclonic and absence seizures. mdpi.comnih.gov The chemoconvulsant pentylenetetrazole is administered, and the compound's ability to prevent or delay the onset of clonic seizures is evaluated. researchgate.netslideshare.net

The performance of a compound in these tests helps to build a pharmacological profile and predict its potential clinical utility. nih.govijpsr.com

Table 2: Common Endpoints in Animal Models for Anticonvulsant Activity

| Animal Model | Species | Primary Endpoint | Clinical Correlation |

| Maximal Electroshock (MES) | Mouse, Rat | Abolition of tonic hindlimb extension | Generalized tonic-clonic seizures |

| Subcutaneous PTZ (scPTZ) | Mouse, Rat | Prevention of clonic seizures | Generalized myoclonic/absence seizures |

Metabolic and Pharmacokinetic Studies in Rodent Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. Pharmacokinetic (PK) studies in rodent models, such as rats, are a standard component of preclinical development. frontiersin.org These studies involve administering the compound and collecting plasma samples at various time points to measure its concentration. frontiersin.org

For glutethimide, pharmacokinetic studies in rats have been performed to understand its interaction with other drugs, such as codeine. researchgate.net In such studies, a key aspect is the development of robust analytical methods, like high-performance liquid chromatography (HPLC), to accurately quantify the drug and its metabolites in plasma. researchgate.net Studies with related glutarimide (B196013) derivatives in rats have also investigated their potential to induce drug-metabolizing enzymes by assessing changes in the metabolism of other compounds both in vivo (plasma levels) and in vitro (using liver homogenates). nih.gov

Table 3: Key Pharmacokinetic Parameters Determined in Rodent Models

| Parameter | Description |

| Cmax | Maximum (peak) plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| Clearance (CL) | Volume of plasma cleared of the drug per unit time |

| Volume of Distribution (Vd) | Apparent volume into which the drug distributes |

Physiologically Based Pharmacokinetic (PBPK) Modeling for Compound Prediction

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to predict the ADME and pharmacokinetic behavior of drugs in various species, including humans. nih.govresearchgate.netiapchem.org These models are built by integrating drug-specific physicochemical properties with physiological information from the species of interest. mdpi.comresearchgate.net

A PBPK model consists of compartments representing different organs and tissues, connected by blood flow rates. mdpi.comresearchgate.netbiorxiv.org By using mathematical equations to describe the movement and transformation of the drug within this system, PBPK models can simulate plasma and tissue concentration-time profiles. biorxiv.org This approach is valuable for predicting drug-drug interactions, understanding the impact of physiological changes (like age or disease) on pharmacokinetics, and extrapolating data from preclinical species to humans. nih.govresearchgate.net While PBPK modeling is a powerful tool in modern drug development, no specific, publicly available PBPK models for glutethimide have been identified in the reviewed literature. The development of such a model would require the input parameters listed in the table below.

Table 4: Typical Input Parameters for a PBPK Model

| Category | Parameter Examples |

| Drug-Specific | Molecular Weight, LogP, pKa, Solubility, Plasma Protein Binding, Blood-to-Plasma Ratio, In Vitro Metabolism Data (e.g., Vmax, Km) |

| System-Specific (Physiological) | Organ/Tissue Volumes, Blood Flow Rates to Organs, Cardiac Output, Enzyme Abundance in Tissues |

Future Directions in Glutarimide, 3 Ethyl 3 Phenyl and Glutarimide Derivative Research

Development of Novel Synthetic Routes and Analogues

The pursuit of more efficient, stereoselective, and diverse synthetic routes to Glutarimide (B196013), 3-ethyl-3-phenyl- and its analogs is a cornerstone of future research. While classical methods for the synthesis of glutarimides exist, emerging strategies are focused on improving yield, reducing step counts, and enabling the facile introduction of a wide array of functional groups.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, the application of multicomponent reactions could provide a streamlined approach to constructing the glutarimide core with inherent molecular diversity. jst.go.jp Furthermore, the use of novel catalytic systems, including asymmetric catalysis, is critical for accessing specific stereoisomers of 3-substituted glutarimides, which is often crucial for their biological activity. The development of phenyl-glutarimide analogues has demonstrated the importance of stereochemistry, with the (R)-enantiomer showing preferential binding to certain biological targets. nih.gov

A key area of development is the synthesis of novel analogs of Glutarimide, 3-ethyl-3-phenyl- with tailored properties. This includes modifications to the phenyl and ethyl substituents to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic profiles. For example, the thio-Michael addition to 2-methylidene glutarimide has been employed to generate a series of 2-substituted glutarimide derivatives. nih.gov This approach allows for the introduction of various (hetero)arylthio moieties, expanding the chemical space of glutarimide-based compounds. nih.govrscf.ru

Future synthetic efforts will likely focus on:

Flow chemistry: To enable safer, more scalable, and automated synthesis of glutarimide derivatives.

Photoredox catalysis: To access novel bond formations and functionalization patterns on the glutarimide scaffold.

Late-stage functionalization: To modify complex glutarimide analogs at a late stage of the synthesis, allowing for rapid generation of a library of derivatives for biological screening.

These innovative synthetic strategies will be instrumental in generating a diverse collection of Glutarimide, 3-ethyl-3-phenyl- analogs, providing a rich pool of compounds for biological evaluation.

Advanced Mechanistic Elucidation of Biological Activities

While the biological activities of some glutarimide derivatives are well-documented, a detailed mechanistic understanding, particularly for specific analogs like Glutarimide, 3-ethyl-3-phenyl-, remains an area of active investigation. A primary target of many glutarimide-based molecules is the protein Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov The binding of glutarimide derivatives to CRBN can modulate its activity, leading to the targeted degradation of specific proteins. nih.gov

Future research will aim to unravel the precise molecular interactions between Glutarimide, 3-ethyl-3-phenyl- and its biological targets. Advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography will be pivotal in obtaining high-resolution structural information of the compound bound to its target protein. nih.gov This structural insight can reveal the key binding determinants and guide the design of more potent and selective analogs.

Moreover, sophisticated biochemical and cellular assays are being developed to dissect the downstream consequences of target engagement. This includes quantitative proteomics to identify the full spectrum of proteins whose degradation is induced by a specific glutarimide derivative. Understanding this "degradome" is crucial for predicting both on-target efficacy and potential off-target effects.

Key research questions to be addressed include:

Does Glutarimide, 3-ethyl-3-phenyl- bind to CRBN, and if so, what is its binding affinity and mode?

What is the profile of proteins targeted for degradation upon binding of Glutarimide, 3-ethyl-3-phenyl- to CRBN?

Are there other, CRBN-independent mechanisms of action for this compound and its derivatives?

Answering these questions will provide a comprehensive understanding of the pharmacological effects of Glutarimide, 3-ethyl-3-phenyl- and pave the way for its rational optimization.

Application of Artificial Intelligence and Machine Learning in Glutarimide Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and glutarimide research is no exception. These computational tools can be applied across the entire drug development pipeline, from initial hit identification to lead optimization. mdpi.comnih.gov

In the context of Glutarimide, 3-ethyl-3-phenyl-, AI and ML algorithms can be employed to: